tert-butyl (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxy-butanoate
Description
This compound is a tert-butyl ester featuring a 4-hydroxybutanoate backbone, an Fmoc-protected amino group at the (3R) position, and a hydroxyl group at the C4 position. The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group is widely used in peptide synthesis for temporary amine protection, while the tert-butyl ester enhances stability against hydrolysis. The (3R) stereochemistry is critical for its interactions in chiral environments, such as enzyme-active sites or asymmetric synthesis .
Properties
IUPAC Name |
tert-butyl 3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxybutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-23(2,3)29-21(26)12-15(13-25)24-22(27)28-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20,25H,12-14H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWAVDINBJTJNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxy-butanoate typically involves the following steps:
Protection of the Hydroxyl Group: The hydroxyl group of the butanoate is protected using a tert-butyl group. This is usually achieved through esterification reactions.
Introduction of the Fmoc Group: The Fmoc group is introduced to the amino group through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Purification: The product is purified using techniques such as column chromatography to ensure the removal of any impurities.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Piperidine in DMF (Dimethylformamide) is often used to remove the Fmoc group.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Deprotected amino groups ready for further reactions.
Scientific Research Applications
Tert-butyl (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxy-butanoate is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in organic synthesis and peptide chemistry.
Biology: In the synthesis of peptides and proteins for biological studies.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of complex organic molecules and materials.
Mechanism of Action
The compound acts primarily as a protective group in organic synthesis. The tert-butyl group protects the hydroxyl group, while the Fmoc group protects the amino group. These protective groups can be selectively removed under specific conditions, allowing for the stepwise construction of complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural variations among analogous compounds include backbone length, functional groups (e.g., hydroxyl vs. oxo), stereochemistry, and substituents. Below is a comparative analysis:
Key Differences and Implications
Backbone Length and Functional Groups: The target compound’s butanoate backbone and 4-hydroxy group contrast with the pentanoate/5-oxo in , which may alter solubility and steric interactions in peptide elongation .
Stereochemistry :
- The (3R) configuration distinguishes it from the (3S)-configured analog in and (4S) in . Such stereochemical differences can dictate enantioselectivity in catalysis or binding affinity in biological systems .
Protecting Groups and Stability :
- The tert-butyl ester in the target compound offers superior hydrolytic stability compared to methyl/ethyl esters, making it suitable for stepwise peptide synthesis. In contrast, the tert-butyloxy ether in ’s compound (BP 1547) may exhibit different cleavage kinetics under acidic conditions .
The target compound’s lack of aromatic groups suggests higher aqueous solubility .
Biological Activity
tert-butyl (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxy-butanoate , commonly referred to as Fmoc-Glu(OtBu)-OH, is a synthetic compound derived from L-glutamic acid, notable for its applications in peptide synthesis. Its structure includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for the selective protection of amino acids during solid-phase peptide synthesis (SPPS). This compound serves as an important building block in the synthesis of peptides and proteins, facilitating the study of biological activity and interactions.
The biological activity of this compound is largely influenced by its structural characteristics. The presence of the Fmoc group allows for the protection of the amino group during peptide synthesis, enabling the formation of complex peptide structures without unwanted reactions. Once incorporated into peptides, this compound can influence various biological pathways, including:
- Cell Signaling : Peptides containing this compound can modulate signaling pathways by interacting with specific receptors.
- Enzyme Activity : The compound may act as a substrate or inhibitor for enzymes involved in metabolic processes.
Case Studies and Research Findings
- Peptide Synthesis and Characterization : Research has demonstrated that Fmoc-Glu(OtBu)-OH can be effectively used in SPPS to create peptides with enhanced stability and bioactivity. Studies have shown that peptides synthesized using this compound exhibit improved binding affinity to target proteins, facilitating drug discovery efforts .
- Therapeutic Applications : Compounds similar to this compound have been explored for their potential in treating neurodegenerative diseases. For instance, derivatives have been designed to selectively target amyloid plaques in Alzheimer's disease models, showcasing their utility in molecular imaging and therapeutic interventions .
- Antioxidant Properties : Some studies suggest that related compounds may exhibit antioxidant activity, which could play a role in mitigating oxidative stress-related cellular damage .
Comparative Analysis of Similar Compounds
The following table summarizes key structural features and properties of compounds related to this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-Acetyl-L-cysteine | Contains thiol group | Antioxidant properties |
| L-Leucine | Branched-chain amino acid | Essential nutrient |
| 9-Fluorenone | Ketone derivative | Photochemical properties |
This comparative analysis highlights the diversity within similar chemical classes while showcasing unique functionalities that could be exploited in various applications.
Q & A
Q. Methodological Insight :
- Solvent Choice : Polar aprotic solvents (DMF, THF) enhance reaction rates but may require rigorous drying to avoid hydrolysis .
- Temperature Control : Low temperatures (0–5°C) during Fmoc protection minimize side reactions .
- Yield Optimization : Microwave-assisted synthesis (e.g., 50–80°C, 30 min) can improve yields by 15–20% compared to traditional reflux methods .
Which analytical techniques are critical for characterizing tert-butyl (3R)-3-(Fmoc-amino)-4-hydroxybutanoate, and what parameters validate stereochemical integrity?
Basic Research Question
Essential Techniques :
NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm Fmoc and tert-butyl group integration (e.g., tert-butyl singlet at δ 1.4 ppm; Fmoc aromatic protons at δ 7.2–7.8 ppm) .
- NOESY/ROESY : Verify stereochemistry by detecting spatial interactions between the β-hydroxy group and adjacent substituents .
HPLC :
- Chiral Columns (e.g., Chiralpak IA): Resolve enantiomers using hexane/isopropanol gradients (95:5 to 70:30) with retention times differing by 2–3 min .
Mass Spectrometry (HRMS) : Confirm molecular weight (C₂₃H₂₇NO₅; [M+H]⁺ = 398.18) with <2 ppm error .
Q. Methodological Insight :
- Purity Thresholds : HPLC purity ≥95% is required for biological studies to avoid off-target effects .
How can researchers optimize synthetic protocols to enhance enantiomeric purity for this compound?
Advanced Research Question
Strategies :
Chiral Auxiliaries : Use (R)- or (S)-configured starting materials (e.g., Garner’s aldehyde derivatives) to enforce stereochemical control during Fmoc coupling .
Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) or asymmetric catalysts (e.g., BINOL-derived phosphoric acids) to bias the reaction pathway toward the desired enantiomer .
Crystallization : Solvent mixtures (ethyl acetate/hexane) can selectively crystallize the (R)-enantiomer, achieving >99% ee .
Q. Data Contradiction Analysis :
- Discrepancies in reported ee values (e.g., 90% vs. 98%) often arise from incomplete removal of Boc-protecting groups or racemization during acidic workups . Mitigate by using milder deprotection agents (TFA/DCM, 0°C) .
What experimental designs address discrepancies in bioactivity data across studies using this compound?
Advanced Research Question
Root Causes :
Impurity Profiles : Trace solvents (DMF, THF) or residual catalysts (DMAP) may inhibit biological targets. Validate via ICP-MS or residual solvent analysis .
Stereochemical Drift : Hydrolysis of the tert-butyl group under physiological conditions (pH 7.4, 37°C) can generate free hydroxy intermediates with altered activity. Monitor stability via accelerated degradation studies (40°C, 75% RH) .
Q. Methodological Solutions :
- Dose-Response Curves : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for functional activity) to correlate structure-activity relationships (SAR) .
How can researchers design stability studies to evaluate this compound under varying storage and experimental conditions?
Methodological Guidance
Protocol Design :
Thermal Stability : Incubate samples at -20°C, 4°C, and 25°C for 1–6 months. Analyze degradation products via LC-MS .
pH Stability : Expose the compound to buffers (pH 2–9) for 24–72 hrs. Neutral pH (6–8) typically preserves integrity, while acidic conditions cleave the tert-butyl group .
Light Sensitivity : UV/Vis exposure (254 nm, 8 hrs) tests photodegradation. Use amber vials if degradation >5% .
Q. Experimental Validation :
- SPR Biosensing : Measure binding kinetics (ka/kd) to validate docking poses. For example, a reported Kd of 12 nM for caspase-3 correlates with MD-predicted hydrogen bonds at Arg164 and Asp169 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
